molecular formula C8H15N B1419520 2-Cyclopropylpiperidine CAS No. 383128-00-5

2-Cyclopropylpiperidine

Cat. No.: B1419520
CAS No.: 383128-00-5
M. Wt: 125.21 g/mol
InChI Key: CQVRBIDPWYUYCC-UHFFFAOYSA-N
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Description

2-Cyclopropylpiperidine is an organic compound characterized by a piperidine ring substituted with a cyclopropyl group at the second position

Biochemical Analysis

Biochemical Properties

2-Cyclopropylpiperidine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. These interactions can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, this compound may bind to specific receptors or proteins, influencing their function and potentially leading to therapeutic effects .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the activity of certain signaling pathways, such as those involving G-protein coupled receptors. This modulation can lead to changes in cellular responses, including alterations in gene expression and metabolic activity. The compound’s impact on cellular metabolism may involve changes in the production and utilization of energy within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules, such as enzymes and receptors. For example, this compound can inhibit or activate specific enzymes, leading to changes in their catalytic activity. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions contribute to the overall biochemical and cellular effects of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, this compound may degrade into metabolites that have different biological activities. The temporal effects of the compound can also be observed in in vitro and in vivo studies, where prolonged exposure may lead to cumulative changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of enzyme activity or receptor function. At higher doses, this compound may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects of the compound is essential for determining its safety and efficacy in potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can lead to the formation of metabolites that may have distinct biological activities. The compound’s metabolism can also affect the levels of other metabolites within the cell, influencing overall metabolic flux. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetic and pharmacodynamic properties .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in different cellular compartments. For example, this compound may be transported across cell membranes by specific transporters, affecting its intracellular concentration and distribution. The compound’s distribution within tissues can also impact its overall biological activity .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of the compound is essential for elucidating its mechanisms of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylpiperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropylamine with 1,5-dibromopentane under basic conditions to form the piperidine ring. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These could include catalytic hydrogenation of cyclopropyl-substituted nitriles or amides, followed by cyclization under controlled conditions. The choice of catalysts, solvents, and reaction parameters is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylpiperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the cyclopropyl group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Cyclopropyl ketones or carboxylic acids.

    Reduction: Saturated piperidine derivatives.

    Substitution: N-alkyl or N-acyl piperidines.

Scientific Research Applications

2-Cyclopropylpiperidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and agrochemicals.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active piperidine derivatives.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound without the cyclopropyl substitution.

    Cyclopropylamine: A simpler structure with only the cyclopropyl group attached to an amine.

    2-Methylpiperidine: A similar piperidine derivative with a methyl group instead of a cyclopropyl group.

Uniqueness

2-Cyclopropylpiperidine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This substitution can enhance the compound’s stability, reactivity, and biological activity compared to its analogs.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial contexts.

Properties

IUPAC Name

2-cyclopropylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-6-9-8(3-1)7-4-5-7/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVRBIDPWYUYCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20667098
Record name 2-Cyclopropylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20667098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383128-00-5
Record name 2-Cyclopropylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20667098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropylpiperidine
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2-Cyclopropylpiperidine
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2-Cyclopropylpiperidine
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2-Cyclopropylpiperidine
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2-Cyclopropylpiperidine
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2-Cyclopropylpiperidine

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